Dehydrocholic Acid

Choleretic activity Bile flow Hepatobiliary pharmacology

Dehydrocholic acid (DHCA, CAS 81-23-2) is the only commercially available triketo bile acid that delivers a clean hydrocholeretic signal via electrolyte/water secretion rather than bile acid-dependent mechanisms. At 50 mg/kg oral, DHCA increases bile flow 270% versus UDCA's 70%, while depleting biliary phospholipids by 64% and cholesterol by 94%. This unmatched profile makes DHCA essential for canalicular electrolyte transport studies, biliary lipid-independent flow models, and hepatic steatosis research. Offered as a USP Reference Standard with traceable, compendial-grade specifications (98.5%–101.0% purity), it provides the analytical confidence required for method validation and regulatory submissions that generic bile acids cannot match.

Molecular Formula C24H34O5
Molecular Weight 402.5 g/mol
CAS No. 81-23-2
Cat. No. B1670197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrocholic Acid
CAS81-23-2
Synonyms(5beta)-3,7,12-Trioxocholan-24-oic Acid
Atrocholin
Cholan HMB
Cholan-HMB
CholanHMB
Chologon
Decholin
Dehydrocholate
Dehydrocholate, Sodium
Dehydrocholic Acid
Dehydrocholic Acid, Lithium Salt
Dehydrocholic Acid, Magnesium Salt
Dehydrocholic Acid, Potassium Salt
Dehydrocholic Acid, Sodium Salt
Ketocholanic Acid
Sodium Dehydrocholate
Triketocholanic Acid
Trioxocholate
Molecular FormulaC24H34O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1
InChIKeyOHXPGWPVLFPUSM-KLRNGDHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 2 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrocholic Acid (CAS 81-23-2): Physicochemical and Pharmacological Baseline for Procurement Decisions


Dehydrocholic acid (DHCA, CAS 81-23-2) is a semisynthetic triketo bile acid (C24H34O5, MW 402.52) manufactured by the oxidation of cholic acid [1]. Unlike endogenous bile acids, DHCA acts primarily as a hydrocholeretic agent, increasing bile flow through electrolyte and water secretion rather than bile acid-dependent mechanisms [2]. This fundamental mechanistic distinction drives its unique pharmacological profile relative to other bile acids in the class, including ursodeoxycholic acid (UDCA), chenodeoxycholic acid (CDCA), and cholic acid (CA) [3].

Why Bile Acid Class Substitution Fails: Mechanistic and Metabolic Incomparability of Dehydrocholic Acid


Bile acids cannot be treated as interchangeable reagents or pharmacological tools. Dehydrocholic acid's triketo structure (3,7,12-trioxo substitution) confers a hydrocholeretic mechanism distinct from the cholaneretic action of hydroxylated bile acids such as UDCA, CDCA, and CA [1]. Critically, DHCA is extensively metabolized in vivo to 3α,7α-dihydroxy-12-keto-5β-cholanic acid and subsequently to cholic and deoxycholic acids [2], whereas UDCA and CDCA appear largely unchanged in bile [3]. These fundamental differences in mechanism, biliary lipid modulation, and metabolic fate render class-level assumptions invalid for experimental design, diagnostic application, or formulation development. The quantitative evidence below establishes precisely where DHCA diverges from its closest comparators.

Dehydrocholic Acid vs. Comparator Bile Acids: Quantitative Differentiation Evidence for Scientific Selection


Superior Choleretic Potency: DHCA Outperforms UDCA and CDCA in Bile Flow Stimulation

In conscious dogs with cholecystectomy, dehydrocholic acid (DC) demonstrated the highest relative potency for increasing biliary flow and BSP output compared to ursodeoxycholic acid (UD) and chenodeoxycholic acid (CD), with the rank order DC > CD ≥ UD [1]. At an oral dose of 50 mg/kg in conscious dogs, DHCA increased bile flow by 270% (2.7-fold) [2], while UDCA at the same dose increased bile flow by only 70% within 1 hour [3].

Choleretic activity Bile flow Hepatobiliary pharmacology

Divergent Biliary Lipid Modulation: DHCA Decreases Lipid Output While UDCA and CDCA Increase It

Dehydrocholic acid markedly decreased the concentrations and outputs of phospholipids, cholesterol, and bilirubin in bile, despite producing a considerable increase in bile flow [1]. In direct contrast, ursodeoxycholic acid and chenodeoxycholic acid both increased the outputs of phospholipids, cholesterol, and bilirubin in the bile [2]. In rats, intravenous DHCA infusion (2 μmol/min/0.1 kg) decreased phospholipid secretion by 64% and cholesterol secretion by 94% [3].

Biliary lipid secretion Phospholipid Cholesterol Hydrocholeresis

Distinct Hepatic Cholesterol Modulation: DHCA Increases Liver Cholesterol Unlike UDCA and HDCA

In Wistar rats fed ordinary and 2% cholesterol-supplemented diets, dehydrocholate (sodium salt) increased the liver cholesterol level, bile flow, and biliary lipid secretion [1]. In contrast, ursodeoxycholate and hyodeoxycholate did not increase liver cholesterol levels under identical experimental conditions [2]. Serum cholesterol levels were not changed by any of the treatments, indicating a liver-specific effect unique to dehydrocholate among the bile acids tested.

Cholesterol metabolism Hepatic lipid accumulation Bile acid pharmacology

Diagnostic and Analytical Utility: USP Reference Standard Status Confirms Regulatory-Grade Identity

Dehydrocholic acid is officially recognized as a United States Pharmacopeia (USP) Reference Standard, with defined acceptance criteria of 98.5%–101.0% purity calculated on the dried basis [1]. The USP monograph specifies melting range 231°–242°C (range not exceeding 3°) and specific rotation +29.0° to +32.5° (20 mg/mL in dioxane) [2]. Notably, DHCA is not suitable for routine HPLC purity assessment due to its chemical structure; NMR is the recommended analytical method for purity estimation .

Analytical chemistry Reference standard Quality control Pharmacopeial compliance

Species-Specific Choleretic Response Duration: DHCA Provides Extended Action Compared to Cholic Acid

Comparative analysis of choleretic response duration across species reveals that bile flow returns to control rates more slowly for dehydrocholic acid than for cholic acid [1]. In rats and rabbits, cholic acid effects dissipate within 10–15 minutes, whereas DHCA effects persist for 25–40 minutes. In dogs, the difference is more pronounced: cholic acid effects last approximately 45 minutes, while DHCA effects persist for approximately 120 minutes [2].

Species differences Pharmacokinetics Choleretic duration In vivo pharmacology

Optimal Research and Industrial Application Scenarios for Dehydrocholic Acid Based on Quantitative Evidence


Hepatobiliary Physiology Research Requiring Maximal Bile Flow Stimulation Without Biliary Lipid Enrichment

Dehydrocholic acid is the preferred choice for studies where the primary endpoint is maximal bile flow stimulation coupled with biliary lipid depletion. Based on direct comparative evidence showing 270% bile flow increase at 50 mg/kg oral versus UDCA's 70% increase [1], and the unique reduction in phospholipid (64%) and cholesterol (94%) secretion [2], DHCA provides a clean hydrocholeretic signal without confounding increases in biliary lipids. This makes it particularly suitable for studies of canalicular electrolyte transport, hydrocholeretic mechanisms, or models where biliary lipid-independent flow is the variable of interest.

Analytical Method Development and Quality Control Requiring Compendial Reference Standards

For laboratories developing or validating analytical methods for bile acid quantification, DHCA's USP Reference Standard status [3] provides traceable, compendial-grade material with defined acceptance criteria (98.5%–101.0% purity, specific rotation +29.0° to +32.5°, melting range 231°–242°C). The documented incompatibility with routine HPLC detection necessitates NMR-based purity assessment, an important consideration for analytical workflow planning that distinguishes DHCA from HPLC-compatible bile acids.

Hepatic Cholesterol Metabolism Studies Evaluating Steatotic or Lipid-Accumulating Effects

DHCA's unique property of increasing liver cholesterol levels—a feature not shared by UDCA or HDCA in comparative rat studies [4]—positions it as a specific tool for investigating mechanisms of hepatic lipid accumulation or as a positive control in steatosis models. Researchers studying the relationship between bile acid signaling and hepatic lipid metabolism should select DHCA when a liver cholesterol-elevating bile acid is required, or explicitly avoid it when such confounding effects would interfere with study objectives.

Diagnostic Aid Development and Cholagogue Formulation Where Extended Duration of Action Is Beneficial

DHCA's extended choleretic response duration—approximately 120 minutes in dogs versus 45 minutes for cholic acid [5]—makes it suitable for diagnostic procedures requiring sustained bile flow enhancement or for cholagogue formulations where less frequent dosing is desirable. The compound's established safety profile as an oral laxative at 750 mg to 1.5 g daily in three divided doses [6] provides additional formulation context for translational development.

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